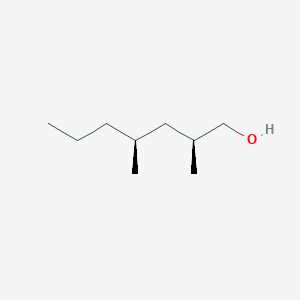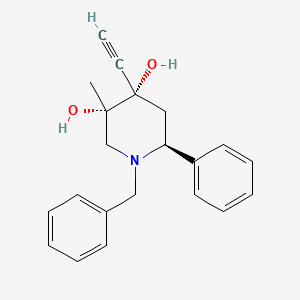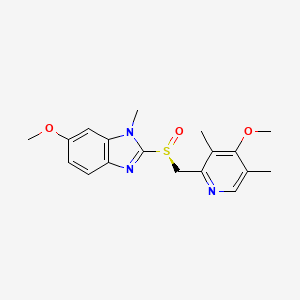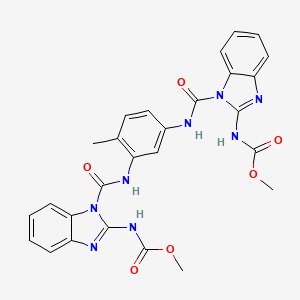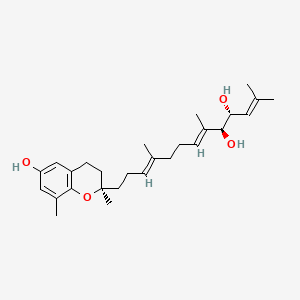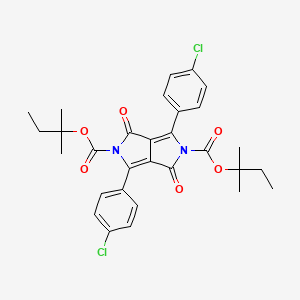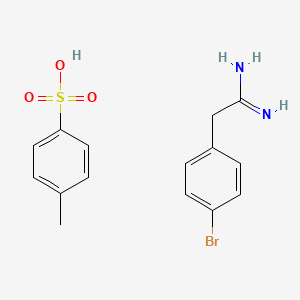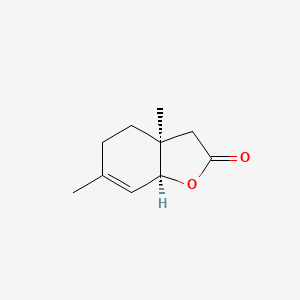
(3aS,7aS)-3a,6-Dimethyl-3a,4,5,7a-tetrahydro-1-benzofuran-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone typically involves the cyclization of appropriate precursors under controlled conditions. The specific synthetic routes and reaction conditions can vary, but generally involve the use of organic solvents and catalysts to facilitate the formation of the benzofuranone ring structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide variety of products depending on the substituents involved.
科学的研究の応用
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in studies of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to modulate their activity. In a chemical setting, it may act as a catalyst or reactant in various reactions.
類似化合物との比較
Similar Compounds
3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone, cis-(±)-: This is the compound itself, which is a racemic mixture.
Other benzofuranones: Compounds with similar structures but different substituents or stereochemistry.
Uniqueness
The uniqueness of 3A,4,5,7A-tetrahydro-3A,6-dimethyl-2(3H)-benzofuranone lies in its specific stereochemistry and functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
33722-72-4 |
|---|---|
分子式 |
C10H14O2 |
分子量 |
166.22 g/mol |
IUPAC名 |
(3aS,7aS)-3a,6-dimethyl-3,4,5,7a-tetrahydro-1-benzofuran-2-one |
InChI |
InChI=1S/C10H14O2/c1-7-3-4-10(2)6-9(11)12-8(10)5-7/h5,8H,3-4,6H2,1-2H3/t8-,10-/m0/s1 |
InChIキー |
MTEGPWHCOVGBCW-WPRPVWTQSA-N |
異性体SMILES |
CC1=C[C@H]2[C@@](CC1)(CC(=O)O2)C |
正規SMILES |
CC1=CC2C(CC1)(CC(=O)O2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


